molecular formula C41H53N13O31P4 B14442567 Ribosylthymine phosphate-pseudouridine phosphate-cytidine phosphate-guanosine phosphate CAS No. 76939-72-5

Ribosylthymine phosphate-pseudouridine phosphate-cytidine phosphate-guanosine phosphate

Cat. No.: B14442567
CAS No.: 76939-72-5
M. Wt: 1347.8 g/mol
InChI Key: CZILPAOFCGAVFI-CFUQOIHVSA-N
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Description

Ribosylthymine phosphate-pseudouridine phosphate-cytidine phosphate-guanosine phosphate is a complex nucleotide sequence that plays a crucial role in various biological processes. This compound is composed of four nucleotides: ribosylthymine phosphate, pseudouridine phosphate, cytidine phosphate, and guanosine phosphate. Each nucleotide consists of a nitrogenous base, a phosphate group, and a ribose sugar. These nucleotides are essential components of RNA and DNA, which are vital for genetic information storage and transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ribosylthymine phosphate-pseudouridine phosphate-cytidine phosphate-guanosine phosphate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection. The process typically starts with the protection of the hydroxyl groups on the ribose sugar to prevent unwanted reactions. The protected ribose is then coupled with the respective nitrogenous bases (thymine, pseudouridine, cytidine, and guanosine) using phosphoramidite chemistry. The coupling reactions are carried out under anhydrous conditions with the use of activating agents such as tetrazole.

Industrial Production Methods

Industrial production of this compound involves automated solid-phase synthesis, which allows for the efficient and scalable production of oligonucleotides. The process includes the sequential addition of protected nucleotides to a solid support, followed by coupling, oxidation, and deprotection steps. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ribosylthymine phosphate-pseudouridine phosphate-cytidine phosphate-guanosine phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive oxygen species, which can lead to strand breaks in nucleic acids.

    Reduction: Reduction reactions can modify the nitrogenous bases, affecting the compound’s stability and function.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include modified nucleotides, nucleotide analogs, and degraded fragments. These products can have significant implications for the compound’s biological activity and stability.

Scientific Research Applications

Ribosylthymine phosphate-pseudouridine phosphate-cytidine phosphate-guanosine phosphate has numerous applications in scientific research, including:

    Chemistry: Used as a model compound for studying nucleotide interactions and chemical modifications.

    Biology: Plays a role in understanding RNA and DNA structure, function, and replication.

    Medicine: Investigated for its potential in gene therapy, antiviral treatments, and as a diagnostic tool for genetic disorders.

    Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and sequencing.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It can bind to complementary nucleic acid sequences, forming stable duplexes or triplexes. This binding can regulate gene expression, inhibit viral replication, or modulate enzymatic activity. The molecular targets include RNA polymerase, reverse transcriptase, and various nucleases. The pathways involved are primarily related to nucleic acid metabolism and signal transduction.

Comparison with Similar Compounds

Ribosylthymine phosphate-pseudouridine phosphate-cytidine phosphate-guanosine phosphate is unique due to its specific nucleotide composition and sequence. Similar compounds include other nucleotide sequences such as:

  • Adenosine phosphate-uridine phosphate-cytidine phosphate-guanosine phosphate
  • Thymidine phosphate-cytidine phosphate-adenosine phosphate-guanosine phosphate
  • Pseudouridine phosphate-adenosine phosphate-cytidine phosphate-guanosine phosphate

These compounds share structural similarities but differ in their nucleotide composition, leading to distinct biological functions and applications.

Properties

CAS No.

76939-72-5

Molecular Formula

C41H53N13O31P4

Molecular Weight

1347.8 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3-[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-[1-(2-cyanoethyl)-2,4-dioxopyrimidin-5-yl]-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C41H53N13O31P4/c1-14-7-53(41(65)49-32(14)60)36-23(57)27(16(9-55)79-36)83-87(69,70)75-10-17-28(22(56)26(78-17)15-8-51(5-2-4-42)39(63)50-33(15)61)84-88(71,72)77-12-19-30(25(59)35(80-19)52-6-3-20(43)46-40(52)64)85-89(73,74)76-11-18-29(82-86(66,67)68)24(58)37(81-18)54-13-45-21-31(54)47-38(44)48-34(21)62/h3,6-8,13,16-19,22-30,35-37,55-59H,2,5,9-12H2,1H3,(H,69,70)(H,71,72)(H,73,74)(H2,43,46,64)(H,49,60,65)(H,50,61,63)(H2,66,67,68)(H3,44,47,48,62)/t16-,17-,18-,19-,22+,23-,24-,25-,26+,27-,28-,29-,30-,35-,36-,37-/m1/s1

InChI Key

CZILPAOFCGAVFI-CFUQOIHVSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)C4=CN(C(=O)NC4=O)CCC#N)O)OP(=O)(O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC(=NC6=O)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)OP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)C4=CN(C(=O)NC4=O)CCC#N)O)OP(=O)(O)OCC5C(C(C(O5)N6C=CC(=NC6=O)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)OP(=O)(O)O)O

Origin of Product

United States

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